2-[benzyl(methyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone
Preparation Methods
The synthesis of (5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves multiple steps, typically starting with the preparation of the pyrido[1,2-a]pyrimidine core. This is followed by the introduction of the benzyl(methyl)amino group and the formation of the thiazolidinone ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
(5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can alter the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and thiazolidinones. What sets (5Z)-5-({2-[BENZYL(METHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of these two structures, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18N4O2S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-[benzyl(methyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N4O2S2/c1-13-7-6-10-25-17(13)22-18(24(2)12-14-8-4-3-5-9-14)15(20(25)27)11-16-19(26)23-21(28)29-16/h3-11H,12H2,1-2H3,(H,23,26,28)/b16-11- |
InChI Key |
PAIRFLGMCCOYDZ-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N(C)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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